Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reagents and reaction conditions effectively.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: The compound’s properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, depending on its structural modifications. For example, it has been shown to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact pathways and targets can vary based on the specific application and modifications of the compound.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness: Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-13-7(6)11-12-9(13)10/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
XTBROYNHMVUBTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.